molecular formula C33H25OP B136975 [1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane CAS No. 134484-36-9

[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Cat. No.: B136975
CAS No.: 134484-36-9
M. Wt: 468.5 g/mol
InChI Key: KRWTWSSMURUMDE-UHFFFAOYSA-N
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Description

[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane is a useful research compound. Its molecular formula is C33H25OP and its molecular weight is 468.5 g/mol. The purity is usually 95%.
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Biological Activity

[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane, commonly referred to as (S)-(-)-MOP, is a chiral phosphine ligand with significant implications in asymmetric catalysis and potential biological activity. Its unique structural characteristics, which include a diphenylphosphane core and naphthalene moieties, contribute to its reactivity and interactions within biological systems.

Structural Characteristics

The compound's molecular formula is C33H25OPC_{33}H_{25}OP with a molecular weight of 468.5 g/mol. The presence of the methoxy group on one of the naphthalene rings enhances its steric and electronic properties, making it a valuable candidate for various applications in organic synthesis and catalysis.

PropertyValue
Molecular FormulaC33H25OP
Molecular Weight468.5 g/mol
CAS Number145964-33-6
Purity≥95%

Biological Activity

The biological activity of this compound is primarily attributed to its phosphorus-containing structure, which has been associated with various biological effects. Research indicates that phosphine derivatives can exhibit:

  • Antimicrobial Properties : Some studies have suggested that phosphine compounds can inhibit the growth of certain bacterial strains, though specific data on (S)-(-)-MOP remains limited.
  • Anticancer Activity : Phosphorus-containing compounds are being explored for their potential in cancer therapy, particularly in targeting specific cellular pathways involved in tumor growth.
  • Enzyme Inhibition : The compound may interact with enzymes, affecting their activity and potentially leading to therapeutic benefits.

Case Studies and Research Findings

  • Asymmetric Catalysis : The application of (S)-(-)-MOP in asymmetric reactions has been documented extensively. For example, it has been used effectively in the enantioselective hydroboration of olefins, showcasing its utility in creating chiral centers in organic molecules (McCarthy et al., 2000).
  • Ligand Development : Research by Knight et al. (2010) highlighted the synthesis of novel phosphine ligands derived from methoxy-naphthyl compounds, indicating the potential for further exploration of their biological activities.
  • Computational Studies : Computational methods have been employed to predict the biological activity of similar phosphine derivatives based on structural characteristics. These studies aid in identifying promising candidates for drug development by modeling interactions with biological targets.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity and mechanism of action with various biological targets. Preliminary findings suggest that the compound may bind effectively to certain receptors or enzymes, although detailed mechanisms remain to be fully elucidated.

Properties

IUPAC Name

[1-(2-methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H25OP/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWTWSSMURUMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H25OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145964-33-6
Record name (2'-Methoxy-1,1'-binaphthalen-2-yl)(diphenyl)phosphine
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